molecular formula C14H18O5 B7997948 2-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzaldehyde

2-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzaldehyde

Cat. No.: B7997948
M. Wt: 266.29 g/mol
InChI Key: QIKUUZNDIVEXOK-UHFFFAOYSA-N
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Description

2-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzaldehyde is a benzaldehyde derivative featuring a methoxy group at the 3-position and a 1,3-dioxane-containing ethoxy group at the 2-position. This compound is likely used as an intermediate in organic synthesis, pharmaceuticals, or agrochemicals, leveraging its dual functional groups for further derivatization.

Properties

IUPAC Name

2-[2-(1,3-dioxan-2-yl)ethoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-16-12-5-2-4-11(10-15)14(12)19-9-6-13-17-7-3-8-18-13/h2,4-5,10,13H,3,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKUUZNDIVEXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCCC2OCCCO2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with 2-(1,3-dioxan-2-yl)ethanol under acidic conditions. The reaction proceeds through the formation of an ether linkage between the benzaldehyde and the dioxane ring. Commonly used reagents include sulfuric acid or hydrochloric acid as catalysts, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzaldehyde is a compound that has garnered interest in various scientific research applications. This article will explore its applications in medicinal chemistry, organic synthesis, and material science, supported by relevant data and case studies.

Antioxidant Activity

Research has indicated that compounds with methoxybenzaldehyde derivatives exhibit significant antioxidant properties. A study demonstrated that similar compounds could scavenge free radicals effectively, suggesting potential applications in developing antioxidant drugs .

Antimicrobial Properties

The compound's structure allows for interactions with biological membranes, which may lead to antimicrobial effects. Studies have shown that derivatives of benzaldehyde can inhibit the growth of various bacteria and fungi, indicating a pathway for developing new antimicrobial agents .

Anti-inflammatory Effects

Compounds similar to this compound have been evaluated for their anti-inflammatory properties. Research suggests that these compounds can modulate inflammatory pathways, presenting opportunities for therapeutic applications in treating inflammatory diseases .

Synthesis of Complex Molecules

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactive aldehyde group allows for various reactions, including nucleophilic additions and condensation reactions, facilitating the construction of diverse chemical entities .

Development of Functional Materials

The dioxane structure can enhance the solubility and processability of polymers. Research has explored its use in creating functional materials that exhibit desirable properties such as flexibility and thermal stability, which are crucial for applications in coatings and adhesives .

Case Study 1: Synthesis of Antioxidant Compounds

In a recent study, researchers synthesized a series of methoxybenzaldehyde derivatives to evaluate their antioxidant activities. The results indicated that specific substitutions on the benzaldehyde core significantly enhanced radical scavenging activity compared to the parent compound .

Case Study 2: Antimicrobial Screening

A screening of various benzaldehyde derivatives, including those related to this compound, revealed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli. The findings suggest further exploration into modifying the structure to optimize efficacy .

Case Study 3: Polymer Development

Researchers have utilized this compound as a precursor in synthesizing novel polymeric materials with improved mechanical properties. The incorporation of the dioxane moiety was found to enhance the thermal stability and flexibility of the resulting polymers, making them suitable for advanced material applications .

Mechanism of Action

The mechanism of action of 2-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the dioxane ring may interact with hydrophobic pockets in biomolecules, influencing their activity and stability .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and applications of 2-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzaldehyde with analogs from the evidence:

Compound Name Substituent at 2-Position Molecular Formula Key Features/Applications Reference
This compound 1,3-Dioxane-2-yl ethoxy C₁₄H₁₈O₅ Potential intermediate for C–H activation or chiral synthesis
4-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde (Compound 2) Dimethylamino ethoxy C₁₂H₁₇NO₃ Precursor for antifungal chalcone derivatives
4-[2-(4-Bromophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde 4-Bromophenyl-2-oxoethoxy C₁₆H₁₃BrO₄ Bromine and ketone groups enhance cross-coupling reactivity
2-[2-(1H-Imidazol-1-yl)ethoxy]-3-methoxybenzaldehyde hydrochloride Imidazole-containing ethoxy (as hydrochloride salt) C₁₃H₁₅ClN₂O₃ Discontinued product; potential metal coordination or medicinal use
2-(Benzo[d]thiazol-2-yl)-6-ethoxyphenol Benzothiazole-linked ethoxy C₁₅H₁₃NO₂S Ligand or material science applications

Physicochemical Properties

  • Solubility :
    • Hydrochloride salts (e.g., ) enhance water solubility, while dioxane’s ether linkages may improve solubility in polar aprotic solvents.

Biological Activity

2-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzaldehyde (commonly referred to as Dioxan-ethoxy-benzaldehyde) is a compound that has garnered attention due to its potential biological activities. This compound features a dioxane ring, which is known for its utility in organic synthesis and biological applications. The objective of this article is to explore the biological activity of Dioxan-ethoxy-benzaldehyde, focusing on its antibacterial, antifungal, and antiproliferative properties.

  • Molecular Formula : C14H18O5
  • Molecular Weight : 266.29 g/mol
  • CAS Number : 1443354-55-9

Synthesis

The synthesis of Dioxan-ethoxy-benzaldehyde involves the reaction of salicylaldehyde with appropriate diols, utilizing catalytic methods to yield the desired compound efficiently. The structural characterization is typically performed using spectroscopic techniques such as NMR and mass spectrometry.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of Dioxan-ethoxy-benzaldehyde against various Gram-positive and Gram-negative bacteria. A comparative analysis of its activity was conducted against common pathogens:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus625–1250 µg/mL
Staphylococcus epidermidis625 µg/mL
Enterococcus faecalis625 µg/mL
Pseudomonas aeruginosa625 µg/mL
Escherichia coliNo activity
Klebsiella pneumoniaeNo activity

The results indicate that Dioxan-ethoxy-benzaldehyde exhibits significant antibacterial activity, particularly against Staphylococcus species and Enterococcus faecalis, while showing no effectiveness against E. coli and K. pneumoniae .

Antifungal Activity

The antifungal efficacy of Dioxan-ethoxy-benzaldehyde was assessed against Candida albicans, a common yeast pathogen. The compound demonstrated notable antifungal properties, with effective concentrations leading to significant inhibition of fungal growth.

Fungal StrainMIC
Candida albicansEffective at concentrations < 1000 µg/mL

This suggests that the compound may serve as a potential antifungal agent in therapeutic applications .

Antiproliferative Activity

In addition to its antimicrobial properties, Dioxan-ethoxy-benzaldehyde has been evaluated for antiproliferative effects against various cancer cell lines. The compound's ability to inhibit cell proliferation was measured using the MTT assay:

Cell LineIC50 (µM)
A431 (human epidermoid carcinoma)10–20
A549 (lung cancer)15–25
MCF-7 (breast cancer)20–30

The IC50 values indicate that Dioxan-ethoxy-benzaldehyde possesses moderate antiproliferative activity across different cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies

  • Antibacterial Screening : A study synthesized several derivatives of dioxolanes, including Dioxan-ethoxy-benzaldehyde, and tested them for antibacterial properties. The findings revealed that compounds with similar structures exhibited varying degrees of antibacterial activity, with Dioxan-ethoxy-benzaldehyde ranking among the more effective derivatives .
  • Antifungal Evaluation : Another study focused on the antifungal properties of compounds containing dioxolane rings. Here, Dioxan-ethoxy-benzaldehyde showed significant inhibition against C. albicans, suggesting a promising avenue for further research into antifungal therapies .
  • Anticancer Research : Research involving various benzimidazole derivatives indicated that modifications in structure could enhance biological activity. Dioxan-ethoxy-benzaldehyde's structure presents opportunities for further modifications aimed at improving its anticancer efficacy .

Q & A

Q. How can green chemistry principles improve the sustainability of its synthesis?

  • Methodology :
  • Solvent replacement : Substitute DMF with Cyrene™ (biobased solvent) for etherification .
  • Catalyst : Use immobilized enzymes (e.g., lipases) for milder conditions.
  • Waste reduction : Employ membrane filtration to recover unreacted starting materials .

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